3-Amino-1-(2,3-dimethylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(2,3-dimethylphenyl)propan-1-ol: is an organic compound with the molecular formula C11H17NO It is a derivative of propanol, featuring an amino group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol typically involves the reaction of 2,3-dimethylbenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,3-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-Amino-1-(2,3-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylphenyl group can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenylpropan-1-ol
- 3-Amino-1-(4-methylphenyl)propan-1-ol
- 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol
Uniqueness
3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is unique due to the presence of the 2,3-dimethylphenyl group , which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-1-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI Key |
DQHQRZZCLZLJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCN)O)C |
Origin of Product |
United States |
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